molecular formula C18H17NO3S B2680814 N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide CAS No. 863021-29-8

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide

Cat. No. B2680814
CAS RN: 863021-29-8
M. Wt: 327.4
InChI Key: JGPRBKVEUGCMDF-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide, also known as DMTS, is a synthetic compound that has been widely used in scientific research. DMTS belongs to the class of thienylbenzamides and has shown potential in various biological applications.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide is not fully understood, but it has been suggested that it acts by inhibiting the activity of pro-inflammatory enzymes such as cyclooxygenase-2 and 5-lipoxygenase. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has also been shown to inhibit the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has been shown to modulate the activity of neurotransmitters, which can contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has also been shown to reduce oxidative stress by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has been shown to improve cognitive function and memory in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide is also relatively easy to synthesize, which makes it a cost-effective option for research. However, one limitation of using N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret results. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has not been extensively studied in human subjects, which limits its potential clinical applications.

Future Directions

There are several future directions for the use of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide in scientific research. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide and its potential therapeutic effects. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide could be studied for its potential use in cancer research as an anticancer agent. Further research is also needed to explore the potential side effects and toxicity of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide in human subjects.
Conclusion:
In conclusion, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, antioxidant, and neuroprotective properties make it a promising candidate for the treatment of neurodegenerative diseases and cancer. While there are still limitations and unknowns regarding its mechanism of action and potential side effects, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide holds promise for future scientific research.

Synthesis Methods

The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide involves the reaction of 2-methyl-N-phenylbenzamide with thionyl chloride in the presence of dimethylformamide. The reaction results in the formation of N-(2-methylphenyl)-2-thionobenzamide, which is further reacted with hydrogen peroxide in the presence of acetic acid to produce N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide. The overall synthesis method is efficient and yields high purity N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has been extensively used in scientific research due to its potential applications in various fields. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has been shown to exhibit anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide has also been used in cancer research as it has shown potential as an anticancer agent.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-methyl-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-14-7-5-6-10-17(14)18(20)19(15-8-3-2-4-9-15)16-11-12-23(21,22)13-16/h2-12,16H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGPRBKVEUGCMDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,1-dioxido-2,3-dihydrothien-3-yl)-2-methyl-N-phenylbenzamide

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